molecular formula C21H21N7O B2506716 1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795409-50-5

1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2506716
CAS No.: 1795409-50-5
M. Wt: 387.447
InChI Key: FXHMGHXVGDODTN-UHFFFAOYSA-N
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Description

1-Benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide ( 1795409-50-5) is a high-purity chemical compound with a molecular formula of C21H21N7O and a molecular weight of 387.44 g/mol . This complex small molecule features a hybrid architecture incorporating multiple nitrogen-containing heterocycles, including a 1,2,3-triazole core strategically substituted with benzyl, pyridin-4-yl, and a flexible propyl linker terminated by a 1H-pyrazole group. This specific structural motif is characteristic of compounds investigated for their potential in medicinal chemistry and chemical biology, particularly as scaffolds for modulating protein-protein interactions or enzyme activity . The integration of a pyridine ring and a carboxamide linkage enhances the molecule's ability to participate in key hydrogen bonding interactions, making it a valuable intermediate for developing novel pharmacologically active agents. Researchers utilize this compound primarily in hit-to-lead optimization campaigns and as a key intermediate in synthesizing more complex molecules for biological screening. Its structure is related to classes of 1,2,3-triazole-4-carboxamides that have demonstrated promising antimitotic activity by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cell lines . Furthermore, the inclusion of the 1H-pyrazol-1-yl moiety links this compound to a broader family of pyrazole-based structures, which are extensively documented in scientific literature for their diverse biological properties, including potential antibacterial and antifungal activities . Available with a purity of 90% or greater, this product is supplied for research applications in various milligram quantities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-benzyl-N-(3-pyrazol-1-ylpropyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c29-21(23-10-4-14-27-15-5-11-24-27)19-20(18-8-12-22-13-9-18)28(26-25-19)16-17-6-2-1-3-7-17/h1-3,5-9,11-13,15H,4,10,14,16H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHMGHXVGDODTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCCCN3C=CC=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: This compound can be used in the development of new materials with unique electronic properties.

    Biology: It is investigated for its role in modulating biological pathways and its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural analogs differ primarily in substituents on the triazole ring, aromatic groups, and linker chains. Key comparisons include:

Table 1: Structural Comparison of Analogs
Compound Name Triazole Substituents Aryl Group (Position 1) Pyridine Substituent (Position 5) Linker Chain
Target Compound Benzyl Benzyl Pyridin-4-yl 3-(1H-Pyrazol-1-yl)propyl
1-(2-Methoxyphenyl)-N-[3-(Pyrazol-1-yl)propyl]-5-(Pyridin-2-yl)triazole-4-carboxamide 2-Methoxyphenyl 2-Methoxyphenyl Pyridin-2-yl 3-(1H-Pyrazol-1-yl)propyl
1-(2-Chlorophenyl)-N-(3-Phenylpropyl)-5-(Pyridin-4-yl)triazole-4-carboxamide 2-Chlorophenyl 2-Chlorophenyl Pyridin-4-yl 3-Phenylpropyl
OCM-8 3,4,5-Trifluorophenyl Oxazole core N/A 3-(1H-1,2,4-Triazol-1-yl)propyl
3b (Hsp90 Inhibitor) 2,4-Bis(benzyloxy)-5-isopropylphenyl 2,4-Bis(benzyloxy)phenyl Pyridin-4-yl Carboxamide with sulfonamido

Key Observations :

  • Aryl Group Variations : The 2-methoxyphenyl (electron-donating) and 2-chlorophenyl (electron-withdrawing) groups in analogs modulate electronic properties and steric bulk compared to the benzyl group in the target compound.
  • Pyridine Position: Pyridin-4-yl (target) vs.

Physicochemical Properties

Lipophilicity and solubility are influenced by substituents:

Table 3: Physicochemical Data
Compound Molecular Weight logP* (Predicted) Solubility (Predicted)
Target 417.9 3.2 Low (aqueous)
403.4 2.8 Moderate
417.9 3.5 Low
OCM-8 406.3 2.5 Moderate

*Calculated using fragment-based methods. The benzyl group in the target compound increases logP compared to methoxyphenyl analogs .

Insights :

  • Pyridin-4-yl (target) may enhance binding to ATP pockets in kinases/Hsp90, similar to .
  • Sulfonamido groups in improve target engagement compared to the pyrazole-propyl linker in the target.

Biological Activity

1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives, characterized by a triazole ring fused with various functional groups. Its chemical formula is C₁₈H₁₈N₄O, and it exhibits properties that make it a candidate for further pharmacological studies.

Antiproliferative Activity

Research indicates that derivatives of triazole compounds exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways such as mTORC1 and autophagy .

Table 1: Antiproliferative Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMIA PaCa-2<0.5mTORC1 inhibition, autophagy modulation
Compound BHeLa2.0Apoptosis induction
Compound CA5491.5Cell cycle arrest

The mechanisms underlying the biological activity of 1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide include:

  • mTORC1 Inhibition : This compound has been shown to reduce mTORC1 activity, which is crucial in regulating cell growth and metabolism. By inhibiting this pathway, the compound can decrease protein synthesis and promote autophagy .
  • Autophagy Modulation : The compound influences autophagic flux by increasing basal autophagy levels while impairing flux under nutrient-replete conditions. This dual effect can selectively target cancer cells that rely on autophagy for survival under stress conditions .

Study 1: Anticancer Effects in vitro

A study evaluated the effects of the compound on MIA PaCa-2 pancreatic cancer cells. Results indicated that treatment with 10 µM of the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation. The study highlighted the potential for this compound to be developed as a novel anticancer agent targeting metabolic pathways critical for tumor growth .

Study 2: Trypanocidal Activity

Another investigation explored the trypanocidal activity of triazole derivatives similar to the target compound. The findings revealed potent activity against Trypanosoma cruzi with IC50 values significantly lower than those of standard treatments like Benznidazole (Bz). The study concluded that these compounds could serve as promising candidates for treating Chagas disease due to their effective parasite load reduction in vitro .

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